3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
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Overview
Description
3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids under specific reaction conditions. One common method involves the use of 2-aminophenol and a substituted benzaldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane . The reaction is carried out under reflux conditions to achieve the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways involved in inflammation and cancer progression makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
2-aminobenzoxazole: A precursor in the synthesis of various benzoxazole derivatives.
5,7-dichloro-1,3-benzoxazole: Another derivative with potential antimicrobial and anticancer properties.
Uniqueness
3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C20H12Cl2N2O2 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-15-8-6-13(10-16(15)22)19(25)23-14-7-9-18-17(11-14)24-20(26-18)12-4-2-1-3-5-12/h1-11H,(H,23,25) |
InChI Key |
DPMUZIPNHQNKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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